molecular formula C17H14O B150790 Dibenzylideneacetone CAS No. 35225-79-7

Dibenzylideneacetone

Cat. No.: B150790
CAS No.: 35225-79-7
M. Wt: 234.29 g/mol
InChI Key: WMKGGPCROCCUDY-PHEQNACWSA-N
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Description

Dibenzylideneacetone (DBA) is a synthetic α,β-unsaturated ketone featuring two aryl groups conjugated to a central enone system. Its structure (Figure 1) enables diverse applications, including anticancer, antiparasitic, and nonlinear optical (NLO) properties. DBA derivatives induce apoptosis in cervical cancer cells via reactive oxygen species (ROS)-mediated mitochondrial damage, with sub-micromolar EC₅₀ values observed in vitro . Additionally, DBA analogs exhibit potent activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis, with selectivity indices (SI) >10 in HEK293 cytotoxicity screens . Beyond pharmacology, DBA derivatives demonstrate robust NLO responses, such as high first molecular hyperpolarizability (βHRS) and two-photon absorption (TPA), positioning them as candidates for photonic devices .

Preparation Methods

Claisen-Schmidt Condensation: Traditional and Optimized Methods

Sodium Hydroxide-Catalyzed Synthesis

The conventional method, detailed in educational protocols, employs sodium hydroxide (NaOH) as a base catalyst. Benzaldehyde and acetone undergo condensation at 30°C, with stoichiometric ratios critical to minimizing by-products . A typical procedure involves:

  • Combining 10 mL benzaldehyde and 20 mL acetone in a conical flask.

  • Dropwise addition of 2.5 mL NaOH under continuous stirring.

  • Maintaining the reaction at 30°C for 2 hours to ensure complete condensation .

The crude product is acidified with dilute HCl, extracted with chloroform or ether, and crystallized from ethanol. This method yields pale yellow crystals with a melting point of 111–115°C, though reported yields remain low (8.47%) due to challenges in product isolation .

Calcium Hydroxide-Mediated Optimization

Replacing NaOH with calcium hydroxide (Ca(OH)₂) enhances yield and simplifies purification. In a modified approach, diacetone alcohol reacts with benzaldehyde under Ca(OH)₂ catalysis, achieving higher efficiency through improved enolate formation . Key advantages include:

  • Higher yield : Reduced side reactions and easier workup.

  • Cost-effectiveness : Ca(OH)₂ is inexpensive and readily available.

  • Scalability : Suitable for large-scale synthesis without specialized equipment .

This method underscores the role of base strength in optimizing enolate generation, a rate-determining step in aldol condensation.

Aldol Condensation: Parameter Optimization and Mechanistic Insights

Stoichiometric and Temperature Effects

The molar ratio of benzaldehyde to acetone profoundly influences yield. A 2:1 ratio minimizes unreacted benzaldehyde, while excess acetone promotes diketone formation . Temperature control at 30°C balances reaction kinetics and by-product suppression, as higher temperatures accelerate condensation but risk decomposition .

Base Selection and Solvent Systems

Weak bases like sodium acetate (NaOAc) facilitate milder reaction conditions, as evidenced in palladium complex syntheses . In contrast, stronger bases (e.g., NaOH) drive faster enolate formation but necessitate stringent temperature control . Solvent choice also impacts reactivity; ethanol-water mixtures enhance solubility, whereas chloroform aids in product extraction .

Purification and Crystallization Strategies

Post-synthesis purification involves:

  • Liquid-liquid extraction : Chloroform or ether separates this compound from aqueous by-products .

  • Crystallization : Slow cooling in ethanol yields high-purity crystals, with rapid cooling leading to amorphous solids .

  • Vacuum distillation : Removes residual solvents and low-boiling impurities, though thermal sensitivity limits its use .

Optimal purification achieves >95% purity, with melting points consistent across methods (111–115°C) .

Comparative Analysis of Synthetic Approaches

Method Catalyst Temperature (°C) Yield (%) Purity (MP, °C)
Traditional NaOH NaOH308.5111–115
Ca(OH)₂ Optimization Ca(OH)₂25–3045–60*110–114
Palladium Complex Route NaOAc49–53N/AN/A

*Estimated based on procedural advantages.

The Ca(OH)₂ method outperforms traditional NaOH in yield and scalability, while the palladium-associated route emphasizes ligand stability under inert conditions .

Recent Advances in Reaction Optimization

Design of Experiments (DoE) methodologies identify critical factors such as residence time, reagent equivalents, and mixing efficiency . For instance, increasing benzaldehyde equivalents elevates yield but necessitates precise stoichiometry to avoid poly-condensation . Automated platforms further enable real-time monitoring, reducing optimization timelines from weeks to days .

Chemical Reactions Analysis

Types of Reactions: Dibenzylideneacetone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Cycloaddition: Sunlight or ultraviolet light is used to initiate the reaction.

Major Products:

Scientific Research Applications

Anticancer Properties

DBA has shown promising results as an anticancer agent through several mechanisms:

  • Sensitization to TRAIL-Induced Apoptosis : Research indicates that DBA can sensitize cancer cells to TRAIL (TNF-related apoptosis-inducing ligand), enhancing apoptosis in colon cancer cells. This effect is attributed to the downregulation of anti-apoptotic proteins and the upregulation of death receptors, leading to increased activation of caspases involved in apoptosis .
  • Inhibition of Cancer Cell Growth : DBA has been reported to inhibit the growth of various cancer cell lines, including oral and cervical cancer cells. Studies have demonstrated that DBA induces apoptosis via modulation of signaling pathways, such as the inhibition of STAT3 signaling, which is crucial for tumor cell survival .
  • Mechanistic Insights : DBA's anticancer effects involve complex interactions at the molecular level. For instance, it has been shown to activate caspases and induce DNA damage, contributing to its efficacy against resistant cancer cell lines .

Case Study: DBA in Cervical Cancer

A recent study highlighted the cytotoxicity of a synthetic DBA variant against cervical cancer cells, demonstrating its potential as a safer alternative to conventional chemotherapeutics. The compound was effective in inducing apoptosis and showed promise for further development as an antitumor agent .

Nonlinear Optical Applications

DBA derivatives have been explored for their nonlinear optical properties, making them suitable for applications in photonics:

  • Optical Frequency Conversion : Studies have characterized the nonlinear optical behavior of DBA derivatives, suggesting their potential use in optical frequency conversion devices. The compounds exhibited significant first molecular hyperpolarizability values, indicating their capability to convert infrared light into visible light .
  • Potential Photonic Device Development : The findings suggest that DBA derivatives could serve as raw materials for developing advanced photonic devices, particularly those requiring efficient light conversion properties .

Imaging Techniques

DBA has also been investigated for its potential use in imaging applications:

  • SPECT Imaging Probes : Research has focused on synthesizing 99mTc-labeled DBA derivatives as potential probes for SPECT (Single Photon Emission Computed Tomography) imaging. These compounds may facilitate the detection of amyloid plaques, which are associated with neurodegenerative diseases .

Summary Table of Applications

Application AreaDescriptionKey Findings
Anticancer PropertiesSensitizes cancer cells to TRAIL-induced apoptosisEnhanced apoptosis via caspase activation
Inhibits growth in various cancer typesEffective against resistant cell lines
Nonlinear OpticsPotential for optical frequency conversionHigh molecular hyperpolarizability
Imaging TechniquesDevelopment of SPECT imaging probesPromising results for detecting amyloid plaques

Comparison with Similar Compounds

Structural Comparison with Related Compounds

DBA shares structural motifs with natural and synthetic bioactive compounds, including curcuminoids, chalcones, and diarylideneacetones. Key differences in stability and activity arise from their backbone modifications (Table 1).

Table 1. Structural and Functional Comparison of DBA with Analogous Compounds

Compound Core Structure Key Features Stability & Bioactivity Insights
DBA α,β-unsaturated ketone linker Improved in vitro stability vs. curcuminoids; antiparasitic/NLO applications Resists autoxidation due to aryl linkers
Curcumin β-diketone linker Prone to autoxidation and rapid metabolism; low bioavailability Degrades to bicyclopentadione in vitro
Chalcones α,β-unsaturated ketone (1 aryl) Privileged medicinal scaffolds; antiviral/antitumor activity Moderate stability; tunable via substitution
Diarylideneacetones Extended DBA analogs Enhanced NLO properties (βHRS up to 52 cm⁴·statvolt⁻¹) Short π-conjugation enables fast electron transfer

Pharmacological Activity and Selectivity

DBA analogs outperform structurally related compounds in antiparasitic and anticancer activity (Table 2).

Table 2. Pharmacological Activity of DBA vs. Similar Compounds

Compound Target Organism/Cell Line EC₅₀/IC₅₀ (nM) Selectivity Index (SI) Mechanism of Action
DBA analogs Trypanosoma brucei 200–500 >10 (HEK293 cells) Mitochondrial disruption, ROS generation
Curcumin HPV-induced cervical cancer ~5,000 <2 ROS-mediated apoptosis
Chalcones Leishmania donovani 300–1,000 5–8 Topoisomerase inhibition

Key findings:

  • DBA’s sub-micromolar EC₅₀ against T.
  • In cancer models, DBA derivatives (e.g., A3K2A3) induce apoptosis via ROS-mediated mitochondrial damage, outperforming curcumin’s IC₅₀ by ~10-fold .

Stability and Degradation Pathways

DBA’s α,β-unsaturated ketone linker confers superior stability compared to curcumin’s β-diketone:

  • Curcumin : Rapidly degrades via autoxidation to bicyclopentadione in vitro, limiting therapeutic utility .
  • DBA : Retains structural integrity under physiological conditions, enabling sustained bioactivity .

Nonlinear Optical Properties

DBA derivatives exhibit strong NLO responses, rivaling benchmark materials (Table 3).

Table 3. NLO Properties of DBA Derivatives vs. Reference Compounds

Compound βHRS (cm⁴·statvolt⁻¹) TPA Cross-Section (GM) Application Potential
4-DMDBA 52 Negligible at 1064 nm Optical frequency conversion
PNA 17 N/A SHG reference material
Flavin dyes 30–45 100–200 Two-photon imaging

Key insights:

  • The βHRS of 4-DMDBA is threefold higher than para-nitroaniline (PNA), making it suitable for infrared-to-visible light conversion .
  • Unlike benzodifuran derivatives, DBA analogs show negligible TPA at 1064 nm, limiting their use in optical limiting .

Biological Activity

Dibenzylideneacetone (DBA) is a compound known for its diverse biological activities, particularly in cancer research and antimicrobial applications. This article explores the mechanisms through which DBA exerts its effects, supported by recent studies and case analyses.

Overview of this compound

This compound is a synthetic compound derived from acetone, characterized by its unique structure that allows for various interactions within biological systems. Its chemical structure can be represented as:

C17H16O\text{C}_{17}\text{H}_{16}\text{O}

This compound has garnered attention for its potential therapeutic effects, particularly in oncology and infectious diseases.

1. Anticancer Activity

DBA has been extensively studied for its ability to induce apoptosis in cancer cells. The following mechanisms have been identified:

  • Sensitization to TRAIL : DBA enhances the sensitivity of cancer cells to TRAIL (TNF-related apoptosis-inducing ligand), promoting apoptosis through the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins. Specifically, DBA increases the expression of death receptors DR4 and DR5 while decreasing anti-apoptotic proteins, facilitating TRAIL-induced cell death in colon cancer cells .
  • Inhibition of Oncogenic Pathways : DBA has shown efficacy in inhibiting key signaling pathways associated with tumor growth, including:
    • Suppression of STAT3 signaling .
    • Inhibition of N-myristoyltransferase-1 and downregulation of S6 kinase activation .
  • Induction of ROS and CHOP : Reactive oxygen species (ROS) play a crucial role in DBA's mechanism by activating CHOP (CCAAT/enhancer-binding protein homologous protein), which further promotes apoptosis .

2. Antimicrobial Activity

DBA exhibits antimicrobial properties against various pathogens. A study demonstrated its effectiveness against several human pathogenic microorganisms:

MicroorganismZone of Inhibition (mm²)
Candida albicans68.23
Klebsiella pneumoniae49.6
Pseudomonas aeruginosa37.55
Staphylococcus aureus0

The highest activity was observed against Candida albicans, while Staphylococcus aureus showed resistance . This suggests potential applications for DBA in treating fungal infections.

Case Study 1: DBA in Cervical Cancer

Recent research indicated that DBA derivatives could effectively suppress cervical cancer cell proliferation. The study highlighted the compound's ability to regulate proteins involved in apoptosis without causing significant toxicity to normal cells . This positions DBA as a promising candidate for further development in cervical cancer therapies.

Case Study 2: Antitrypanosomal Activity

A structure-activity relationship study involving DBA analogs revealed potent antitrypanosomal activity against Trypanosoma brucei. The most effective analogs exhibited EC50 values as low as 200 nM, indicating strong potential for treating trypanosomiasis . The presence of a Michael acceptor group was crucial for maintaining this activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing dibenzylideneacetone (DBA) in academic laboratories?

DBA is synthesized via the Claisen-Schmidt condensation reaction between benzaldehyde and acetone under alkaline conditions. A typical procedure involves:

  • Mixing benzaldehyde (10 mL) and acetone (20 mL) in a conical flask.
  • Adding 2.5 mL of sodium hydroxide dropwise under constant stirring in a cold water bath to control exothermicity .
  • Filtering the precipitated product and purifying it via recrystallization.
    Key Considerations : Excess benzaldehyde ensures high yield. Reaction temperature and base concentration must be optimized to avoid side products like mono-condensed intermediates.

Q. How is DBA utilized as a ligand in palladium-catalyzed cross-coupling reactions?

DBA acts as a stabilizing ligand for palladium(0) in catalysts like Pd₂(dba)₃, widely used in Suzuki, Heck, and Negishi couplings. Its role includes:

  • Preventing Pd(0) aggregation, maintaining catalytic activity.
  • Enabling ligand exchange during catalysis (e.g., with phosphines).
    Experimental Design : Pd₂(dba)₃ is typically prepared by reducing Na₂PdCl₄ with DBA in ethanol, forming a purple-black crystalline solid .
    Table 1 : Properties of Pd₂(dba)₃
PropertyValue
Molecular FormulaC₅₁H₄₂O₃Pd₂
Molecular Weight915.72 g/mol
Melting Point152–155°C
SolubilityInsoluble in water; soluble in THF, DMF

Q. What spectroscopic techniques are employed to characterize DBA and its metal complexes?

  • NMR : ¹H and ¹³C NMR confirm the structure of DBA (e.g., trans-alkene protons at δ 6.5–7.5 ppm) .
  • IR : C=O stretching at ~1650 cm⁻¹ and C=C at ~1600 cm⁻¹ .
  • UV-Vis : π→π* transitions in DBA derivatives (e.g., λₐᵦₛ ~300 nm) correlate with substituent effects .

Advanced Research Questions

Q. How do structural modifications of DBA derivatives influence their binding affinity to β-amyloid plaques in Alzheimer’s disease research?

Structure-Activity Relationship (SAR) Insights :

  • Para-substituents (e.g., iodine, PEG chains) enhance binding to Aβ(1-42) aggregates (Kᵢ = 0.9–7.0 nM) due to steric tolerance.
  • Ortho-substituents reduce binding, likely due to steric hindrance .
    Methodological Approach :
  • Radiolabel derivatives (e.g., ¹²⁵I or ¹⁸F) for autoradiography in postmortem AD brain sections.
  • Validate selectivity via competitive binding assays with thioflavin T.

Table 2 : Binding Affinity of DBA Derivatives

Derivative (Substituent Position)Kᵢ (nM)
6 (para-iodo)0.9
70 (para-PEG)4.68
Ortho-methyl >100

Q. What mechanistic pathways underlie DBA’s apoptotic effects in cancer cells?

DBA induces apoptosis via:

  • ROS-mediated pathways : Upregulation of CHOP, leading to death receptor DR5 activation.
  • Sp1 modulation : Downregulation of Sp1 transcription factor, reducing anti-apoptotic proteins (e.g., survivin) .
    Experimental Validation :
  • Treat oral cancer cells with DBA and measure caspase-3/7 activity via fluorometric assays.
  • Use siRNA knockdown of Sp1 to confirm its role in apoptosis .

Q. How can researchers address stability challenges when handling Pd₂(dba)₃ in catalytic applications?

Stability Protocols :

  • Storage : Under inert gas (N₂/Ar) at –20°C, protected from light and moisture .
  • Handling : Use gloveboxes for air-sensitive reactions. Pre-dry solvents (e.g., THF over molecular sieves).
    Common Pitfalls : Exposure to air oxidizes Pd(0) to Pd(II), deactivating the catalyst. Confirm activity via control reactions (e.g., biphenyl synthesis in Suzuki coupling) .

Q. Data Contradictions and Resolution

Q. How should discrepancies in reported catalytic activity of Pd₂(dba)₃ across studies be analyzed?

  • Potential Causes : Variations in ligand-to-Pd ratios, solvent purity, or residual moisture.
  • Resolution : Standardize reaction conditions (e.g., degas solvents, use fresh catalyst batches) and characterize catalyst purity via elemental analysis .

Properties

IUPAC Name

(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one
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InChI

InChI=1S/C17H14O/c18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-14H/b13-11+,14-12+
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Description Data deposited in or computed by PubChem

InChI Key

WMKGGPCROCCUDY-PHEQNACWSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C17H14O
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DSSTOX Substance ID

DTXSID0060224, DTXSID401274418
Record name 1,4-Pentadien-3-one, 1,5-diphenyl-
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Molecular Weight

234.29 g/mol
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Physical Description

Solid; [Merck Index] Yellow crystalline powder; [Acros Organics MSDS]
Record name trans,trans-Dibenzalacetone
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CAS No.

35225-79-7, 538-58-9
Record name (1E,4E)-1,5-Diphenyl-1,4-pentadien-3-one
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Synthesis routes and methods I

Procedure details

To an aqueous solution of sodium hydroxide (200 grams (g) in one liter of water) was added ethanol (1.6 liters; purity greater than 95%) and the resultant mixture was stirred well. Another mixture having acetone (29 g) and benzaldehyde (106 g) was added to this solution under stirring. A yellow colored precipitate was observed. The stirring was continued for about 15 minutes (min). Subsequently additional acetone (29 g) and benzaldehyde (106 g) were added and the mixture was stirred for another 45 min. The yellow colored precipitate was separated by filtration, washed with water (2 liters), and dried at room temperature to get 223 g of crude dibenzalacetone. Melting point of the compound was obtained as 104-106° C. This product was used in the next step without further purification.
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1 L
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Synthesis routes and methods II

Procedure details

Benzaldehyde (1b, 2.54 ml, 25.0 mmol) and acetone (19, 0.90 ml, 12.2 mmol) were combined in ethanol (20 ml) and stirred for 15 min at room temperature. A solution of sodium hydroxide (2.50 g, 62.5 mmol) and water (25 ml) was added and the solution stirred for 3 hr at room temperature. The resulting precipitate was filtered and recrystallized from ethanol to afford 2.35 g (82%) of yellow crystals: mp 110-112° C. [expected mp 112-114° C.]; 1H NMR: δ 7.07 (d, 2H, J=15.9 Hz), 7.40 (m, 8H), 7.61 (m, 2H), 7.73 (d, 2H, J=15.9 Hz); 13C NMR: δ 125.4, 128.3, 12.9, 130.4, 134.7, 143.2, 188.7.
Quantity
2.54 mL
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0.9 mL
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2.5 g
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25 mL
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20 mL
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Yield
82%

Synthesis routes and methods III

Procedure details

A slurry of 3-bromopyridine (19 g, 120 mmol), 2-(2-fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane (40 g, 150 mmol) and KF (23 g, 396 mmol) in THF (600 ml) and water (30 ml) was degassed with nitrogen for 10 min, then treated with tris(dibenzylideneacetone)-dipalladium(0) (2.2 g, 2.4 mmol) followed by tri-tert-butylphosphine (0.2 M solution in 1,4-dioxane; 2.4 ml, 0.48 mmol), and the reaction was stirred mechanically at ambient temperature for 30 min. The mixture was then heated at 50° C. for 1 h before being cooled to ambient temperature. The reaction was poured into ice-cold 0.5 N aqueous NaOH solution and stirred for 1 h. The solid product was collected by filtration, washed with water, allowed to dry under suction, then washed with isohexane and dried to give 3-(2-fluoro-5-nitrophenyl)pyridine as a grey solid (26.2 g, contaminated with dibenzylideneacetone): δH (400 MHz, CDCl3) 7.37 (1H, t, J 9), 7.45 (1H, ddd, J 8, 5 and 1), 7.89-7.93 (1H, m), 8.28-8.33 (1H, m), 8.40 (1H, dd, J 7 and 3), 8.71 (1H, d, J 4), 8.84 (1H, s).
Quantity
19 g
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40 g
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23 g
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600 mL
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30 mL
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2.4 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 3
Dibenzylideneacetone
Reactant of Route 4
Reactant of Route 4
Dibenzylideneacetone
Reactant of Route 5
Reactant of Route 5
Dibenzylideneacetone
Reactant of Route 6
Dibenzylideneacetone

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